

Tyrosinase-IN-25 binding affinity compared hydroquinone

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tyrosinase-IN-25

Cat. No.: S12854688

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How to Locate Specific Compound Data

Finding data for specific research chemicals like "**Tyrosinase-IN-25**" requires a targeted approach:

- **Search Patent Literature:** Compound codes like "IN-XX" are often found in patent applications. Search the USPTO, Google Patents, or the World Intellectual Property Organization (WIPO) database.
- **Check Chemical Vendor Sites:** Companies that sell research chemicals (e.g., MedChemExpress, Selleckchem, Tocris) often provide detailed data sheets with biological activity for their compounds.
- **Use Specialized Scientific Databases:** Platforms like Clarivate's Cortellis, Elsevier's Reaxys, or CAS SciFindern are designed for drug development professionals and contain highly specific compound data, though they typically require institutional subscription.

Hydroquinone as a Tyrosinase Inhibitor Benchmark

Hydroquinone is a well-studied tyrosinase inhibitor and serves as a common benchmark in research. The table below summarizes its key characteristics based on recent scientific publications.

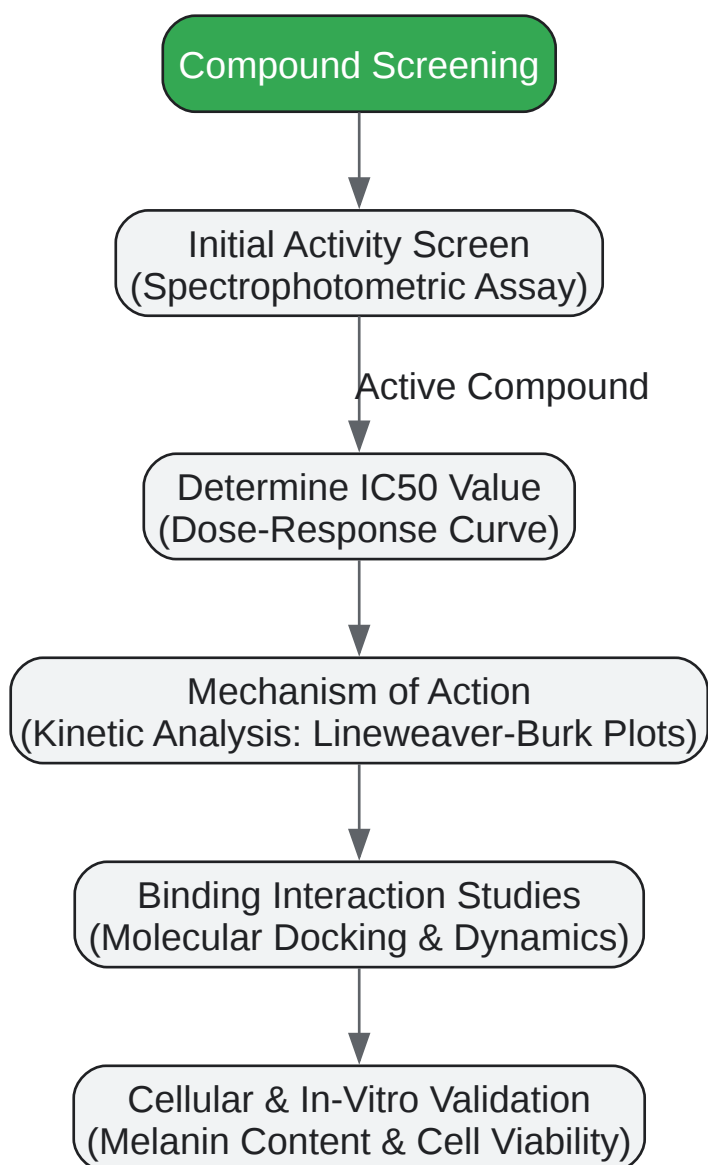
Property	Experimental Data & Findings
Inhibition Mode	Competitive inhibitor for monophenolase activity (L-tyrosine); can also act as a substrate in the presence of L-dopa or H ₂ O ₂ [1] [2].

Property	Experimental Data & Findings
Inhibition Constant (K_i)	$40 \pm 10 \mu\text{M}$ (for monophenolase activity of bacterial tyrosinase, TyrBm) [1].
IC_{50} Value	$32 \pm 2 \mu\text{M}$ (for monophenolase activity of TyrBm); $33.5 \mu\text{M}$ reported for mushroom tyrosinase [1].
Binding & Mechanism	Does not chelate copper ions in the active site [3]. Visualized in the active site of TyrBm crystals [1]. Acts as a "pseudo" substrate, undergoing redox exchange with dopaquinone [2].

| **Key Experimental Protocols** | • **Enzyme Kinetics:** Michaelis-Menten and Lineweaver-Burk plots to determine inhibition mode and constants [1]. • **Oxygen Consumption Measured by Clark-type electrode** to directly monitor tyrosinase activity [1]. • **Spectrophotometry** to measure product formation (e.g., dopachrome at 475 nm) or specific metabolites like 2-hydroxy-p-benzoquinone (HPB) [1] [2]. • **X-ray Crystallography** to visualize inhibitor binding within the enzyme's active site [1]. |

Experimental Workflow for Tyrosinase Inhibition

The diagram below outlines a general experimental workflow for characterizing a tyrosinase inhibitor, synthesizing the methodologies used in the cited studies [1] [2] [3].



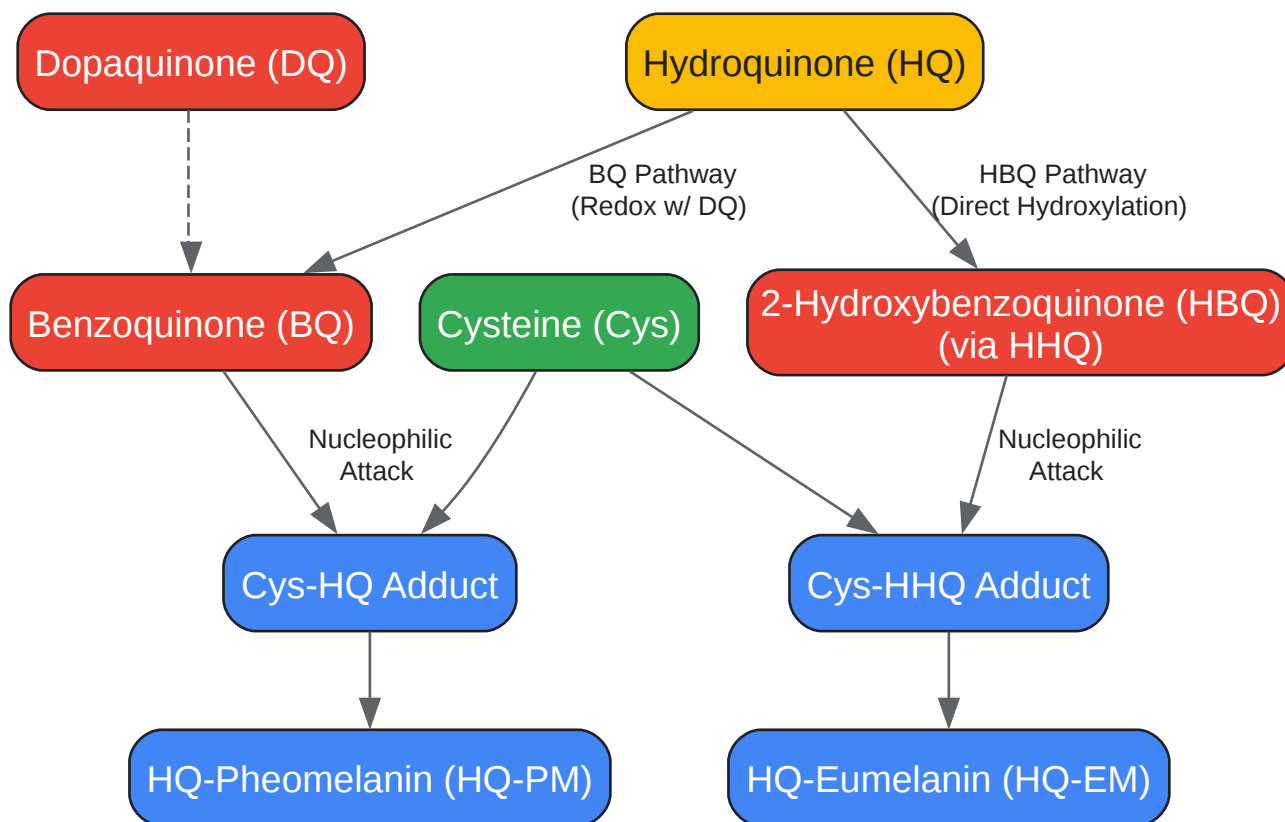
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Interpretation of Hydroquinone's Dual Role

The activity of hydroquinone is complex. It is not a simple inhibitor but has a dual role, which is crucial for accurate comparison and interpretation of results.

- **Inhibition vs. Substrate Activity:** Hydroquinone acts as a **competitive inhibitor** when tyrosine is the substrate [1]. However, in the presence of the natural co-substrate L-dopa or H_2O_2 , it is metabolized by tyrosinase, acting as a "pseudo-substrate" [1] [2]. This means its apparent activity can depend heavily on the specific experimental conditions.

- **Metabolic Pathways:** The diagram below illustrates the two competing metabolic pathways for hydroquinone, leading to different polymeric pigments [2].



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References

1. The unravelling of the complex pattern of tyrosinase inhibition [pmc.ncbi.nlm.nih.gov]
2. Mechanistic Insights into Tyrosinase-Catalyzed Metabolism of ... [pmc.ncbi.nlm.nih.gov]
3. Design, synthesis, and inhibitory activity of hydroquinone ester ... [pubs.rsc.org]

To cite this document: Smolecule. [Tyrosinase-IN-25 binding affinity compared hydroquinone].

Smolecule, [2026]. [Online PDF]. Available at:

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